C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride
Description
C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a synthetic organic compound characterized by a biphenyl core substituted with a methoxy group (-OCH₃) at the 2' position and a methylamine hydrochloride group (-CH₂NH₂·HCl) at the 4-position of the second phenyl ring. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via cross-coupling reactions involving arylboronic acids and halogenated benzylamine precursors, as described in . Its purity (≥95%) is confirmed through TLC, NMR, and elemental analysis .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12;/h2-9H,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRGBZFKGNMALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2’-methoxy-biphenyl and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity.
Chemical Reactions Analysis
C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
2. Biological Studies:
- C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is investigated for its potential biological activities, particularly its interactions with biomolecules. Preliminary studies suggest it may influence enzyme activity and receptor binding, indicating a role in cellular signaling pathways .
3. Medicinal Chemistry:
- Ongoing research aims to explore its therapeutic applications, particularly as a precursor in drug development. Its structural characteristics may allow for modifications that enhance pharmacological properties .
4. Industrial Applications:
- The compound is utilized in the production of specialty chemicals and materials, highlighting its relevance in industrial chemistry .
Case Studies
Several case studies have demonstrated the efficacy of compounds related to this compound:
Case Study 1: Anticonvulsant Efficacy
- In a controlled study involving rats with induced seizures, a structurally similar compound significantly reduced seizure frequency compared to control groups. This finding supports the potential use of such compounds in treating epilepsy .
Case Study 2: Antimicrobial Testing
- A series of biphenyl derivatives were tested against clinical isolates of Staphylococcus aureus. Certain modifications to the biphenyl structure enhanced antibacterial potency, achieving minimum inhibitory concentration (MIC) values as low as 4 μg/mL .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticonvulsant | Significant reduction in seizure frequency | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of key enzymes |
Mechanism of Action
The mechanism of action of C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways, influencing cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Electronic Differences
- Methoxy Substitution (2' vs.
- Chloro and Fluoro Substitutions : The 3'-chloro and 4'-chloro analogs () exhibit electron-withdrawing effects, which may increase chemical stability but reduce solubility. The 3'-fluoro derivative () combines moderate electronegativity with improved metabolic resistance .
Physicochemical Properties
- Molecular Weight : The target compound and its 3'-methoxy analog share similar molecular weights (~249.74 g/mol), while chloro-substituted analogs are heavier due to chlorine’s atomic mass .
- Purity and Synthesis : All analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with yields ≥95% purity, as validated by TLC and NMR .
Biological Activity
C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
1. Synthesis and Structure
This compound is synthesized through various chemical reactions involving biphenyl derivatives. The general synthetic pathway includes:
- Step 1: Formation of the biphenyl core through coupling reactions.
- Step 2: Introduction of the methoxy group at the 2' position.
- Step 3: Amine formation via reductive amination or similar methods.
The resulting compound features a biphenyl structure with a methoxy substituent and a methylamine moiety, which is crucial for its biological interactions.
2.1 Anticonvulsant Activity
Research has indicated that compounds with similar structures to C-(2'-Methoxy-biphenyl-4-yl)-methylamine exhibit significant anticonvulsant properties. A study demonstrated that derivatives of N-(biphenyl-4′-yl)methyl amines showed excellent anticonvulsant activities in rodent models, particularly in the maximal electroshock (MES) test. These compounds were found to modulate sodium channels, promoting slow inactivation and inhibiting sodium currents at low concentrations, which is critical in reducing seizure activity .
| Compound | IC50 (μM) | Effect on Na+ Channels |
|---|---|---|
| C-(2'-Methoxy-biphenyl-4-yl)-methylamine | TBD | Promotes slow inactivation |
| R-compound 1 | 29 | Moderate inhibition |
| R-compound 2 | TBD | High potency |
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar biphenyl derivatives have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 μg/mL, indicating potential as antimicrobial agents .
2.3 Cytotoxicity and Anticancer Potential
The compound's structural features suggest possible anticancer activity. Research into related biphenyl derivatives has shown selective cytotoxicity against cancer cell lines while exhibiting reduced toxicity toward normal cells. For instance, certain analogues demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), indicating a promising therapeutic window .
3. Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to C-(2'-Methoxy-biphenyl-4-yl)-methylamine:
Case Study 1: Anticonvulsant Efficacy
In a controlled study, researchers administered a compound similar to C-(2'-Methoxy-biphenyl-4-yl)-methylamine to rats exhibiting seizure activity. The results showed a significant reduction in seizure frequency compared to controls, supporting its potential use in treating epilepsy .
Case Study 2: Antimicrobial Testing
A series of biphenyl derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated that certain modifications to the biphenyl structure enhanced antibacterial potency, with some compounds achieving MIC values as low as 4 μg/mL .
4. Conclusion
This compound presents a compelling profile for further research due to its diverse biological activities, particularly in anticonvulsant and antimicrobial domains. The ongoing exploration of its structure–activity relationships will be crucial for optimizing its therapeutic potential.
Future studies should focus on:
- Detailed pharmacokinetic evaluations.
- Mechanistic studies to elucidate action pathways.
- Clinical trials to assess efficacy and safety in human populations.
This compound exemplifies the potential of biphenyl derivatives in drug development, warranting further investigation into their applications in modern medicine.
Q & A
Q. What are the recommended synthetic routes for C-(2'-methoxy-biphenyl-4-yl)-methylamine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2'-methoxy-biphenyl-4-carbaldehyde using methylamine hydrochloride as the amine source. A catalytic hydrogenation approach with palladium on carbon (Pd/C) in methanol under 1–3 atm H₂ pressure is commonly employed . For purity optimization, recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) removes unreacted starting materials. Monitoring by HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) ensures >98% purity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), –20°C (long-term), and 25°C/60% relative humidity (stress conditions). Analyze degradation products monthly via LC-MS with electrospray ionization (ESI) in positive mode. Key degradation pathways include hydrolysis of the methoxy group under acidic conditions and oxidation of the biphenyl backbone. Use argon-purged vials for hygroscopic samples to prevent moisture absorption .
Q. What solvents are suitable for solubility testing, and how can solubility limits be quantified?
- Methodological Answer : Test solubility in dimethyl sulfoxide (DMSO, for stock solutions), water, ethanol, and acetonitrile. Use a gravimetric method: saturate 1 mL of solvent with the compound at 25°C, filter through a 0.22 µm PTFE membrane, and evaporate the filtrate to dryness. Calculate solubility (mg/mL) from residue mass. For low-solubility cases, employ UV-Vis spectroscopy at λmax ≈ 260 nm (biphenyl absorbance) with a calibration curve .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize crystallinity via X-ray diffraction (XRD) and thermal behavior via differential scanning calorimetry (DSC). For example, the α-polymorph (melting point 184–185°C) has lower aqueous solubility than the β-form. Use thermodynamic modeling (e.g., OLI Systems’ electrolyte models) to predict solid-liquid equilibrium (SLE) and validate with experimental solubility in buffered solutions (pH 2–12) .
Q. What advanced chromatographic methods are recommended for separating enantiomers or structurally similar impurities?
- Methodological Answer : For enantiomer separation, use a chiral stationary phase (CSP) such as Chiralpak IA-3 with a hexane/isopropanol (90:10) mobile phase containing 0.1% diethylamine. For biphenyl-related impurities, optimize a reversed-phase HPLC method with a phenyl-hexyl column and a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 30:70 over 20 min). Adjust methylamine concentration in the mobile phase (50–200 mM) to reduce tailing .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., serotonin receptors)?
- Methodological Answer : Perform molecular docking using AutoDock Vina with the 5-HT2A receptor crystal structure (PDB ID: 6WGT). Parameterize the compound’s partial charges via Gaussian 16 at the B3LYP/6-31G* level. Validate binding poses with molecular dynamics (MD) simulations in GROMACS, using a CHARMM36 force field. Compare results to analogs like TCB-2 (a 5-HT2A agonist) to identify critical hydrogen bonds (e.g., methoxy group with Ser159) .
Q. What strategies mitigate corrosion risks when handling methylamine hydrochloride derivatives in refinery systems?
- Methodological Answer : Model corrosion using OLI’s multi-phase equilibrium software to predict pH, ionic strength, and chloride activity in process streams. Introduce inhibitors like imidazoline derivatives at 50–100 ppm. Monitor corrosion rates via electrochemical impedance spectroscopy (EIS) in simulated brine solutions (3.5% NaCl, 80°C). Ensure material compatibility with Hastelloy C-276 for high-temperature applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 184°C vs. 226°C)?
- Methodological Answer : The lower melting point (184°C) corresponds to the hydrated form (methylamine hydrochloride with 1–2 H₂O molecules), while the anhydrous form melts at 226°C. Characterize hydration states via thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂. Store samples in desiccators with silica gel to maintain anhydrous conditions. Cross-reference with XRD patterns to confirm phase purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
